molecular formula C26H25N3O3 B11244839 N-benzyl-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide

N-benzyl-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide

Cat. No.: B11244839
M. Wt: 427.5 g/mol
InChI Key: AJCBXDBMHWUQKR-UHFFFAOYSA-N
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Description

N-benzyl-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a furan ring, a dibenzo[b,e][1,4]diazepine core, and an acetamide group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the dibenzo[b,e][1,4]diazepine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzo[b,e][1,4]diazepine core.

    Introduction of the furan ring: The furan ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Attachment of the benzyl group: The benzyl group is typically introduced via a nucleophilic substitution reaction.

    Formation of the acetamide group: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and the benzyl group can be oxidized under appropriate conditions to form corresponding oxidized products.

    Reduction: The carbonyl group in the acetamide can be reduced to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, acyl chlorides, and various nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring and benzyl group.

    Reduction: Amines derived from the reduction of the acetamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.

    Chemical Biology: It can be used as a probe to study biological pathways and molecular targets.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-benzyl-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide is not fully understood, but it is believed to interact with specific molecular targets in the central nervous system. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-1-(2-furyl)methanamine: This compound shares the benzyl and furan groups but lacks the dibenzo[b,e][1,4]diazepine core.

    2-(benzyl(furan-2-ylmethyl)amino)-N-(2-fluorophenyl)acetamide: This compound has a similar structure but includes a fluorophenyl group.

Uniqueness

N-benzyl-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide is unique due to its complex structure, which includes a dibenzo[b,e][1,4]diazepine core, a furan ring, and an acetamide group. This combination of structural features makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

IUPAC Name

N-benzyl-2-[6-(furan-2-yl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]acetamide

InChI

InChI=1S/C26H25N3O3/c30-22-13-6-11-20-25(22)26(23-14-7-15-32-23)29(21-12-5-4-10-19(21)28-20)17-24(31)27-16-18-8-2-1-3-9-18/h1-5,7-10,12,14-15,26,28H,6,11,13,16-17H2,(H,27,31)

InChI Key

AJCBXDBMHWUQKR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NCC4=CC=CC=C4)C5=CC=CO5)C(=O)C1

Origin of Product

United States

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